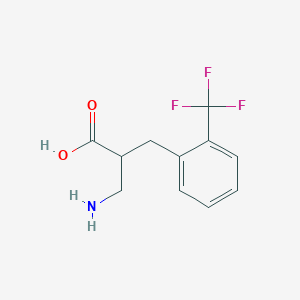
2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it valuable in pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid typically involves the chemoselective reduction of nitrile groups in the presence of amide and aryl halide functionalities. This can be achieved using RANEY® Nickel catalyst with molecular hydrogen or under transfer hydrogenation conditions . Another method involves the coupling process of intermediates catalyzed by palladium, followed by conversion to the desired product using oxalyl chloride .
Industrial Production Methods: Industrial production methods often utilize scalable and efficient protocols that minimize the need for chromatographic purification steps. The use of electron-withdrawing groups like fluoro or bromo substituents can protect aromatic systems against metabolic transformations, enhancing the yield and stability of the final product .
化学反应分析
Types of Reactions: 2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: Reduction of nitrile groups to amines using catalysts like RANEY® Nickel.
Substitution: Substitution reactions involving the trifluoromethyl group are common, often using radical intermediates.
Common Reagents and Conditions:
Oxidation: t-Butyl hydroperoxide and metal catalysts.
Reduction: RANEY® Nickel with molecular hydrogen or transfer hydrogenation conditions.
Substitution: Radical trifluoromethylation using trifluoromethyl phenyl sulfone under visible light irradiation.
Major Products: The major products formed from these reactions include various trifluoromethylated derivatives, which are valuable in pharmaceuticals and agrochemicals .
科学研究应用
2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Incorporated into peptides to increase proteolytic stability.
Industry: Utilized in the production of stable and reactive materials for various industrial applications.
作用机制
The mechanism of action of 2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s ability to form stable complexes with biological molecules, leading to increased efficacy in its applications . The pathways involved often include radical intermediates and electron transfer processes .
相似化合物的比较
2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propan-1-ol: Shares a similar structure but differs in the functional group attached to the propionic acid chain.
3,3,3-Trifluoro-2,2-dimethyl propanoic acid: Another trifluoromethylated compound used in similar applications.
Uniqueness: 2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid is unique due to its specific combination of the trifluoromethyl group and the aminomethyl group, which provides enhanced stability and reactivity compared to other similar compounds .
属性
IUPAC Name |
2-(aminomethyl)-3-[2-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)9-4-2-1-3-7(9)5-8(6-15)10(16)17/h1-4,8H,5-6,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFWRWDSVHGFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CN)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline](/img/structure/B12623803.png)
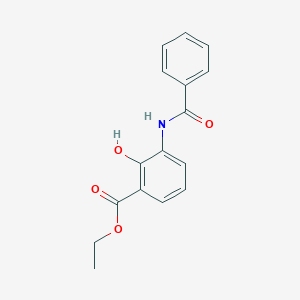
![1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride](/img/structure/B12623808.png)



![5-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-2-carbonitrile](/img/structure/B12623826.png)
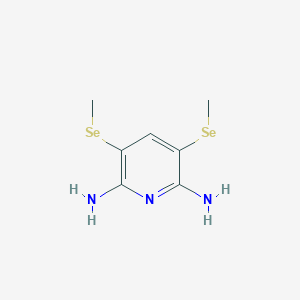
![4-[1-Amino-3-oxo-3-(1,3-thiazolidin-3-yl)propyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12623845.png)

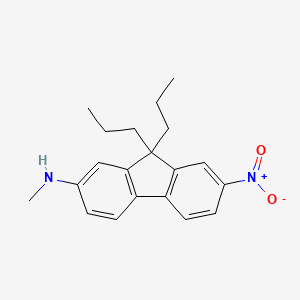
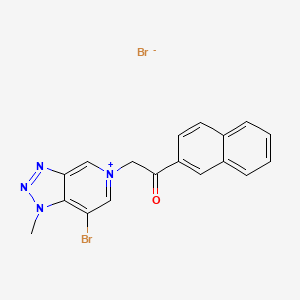
![N-[(6S)-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide](/img/structure/B12623869.png)
![1-[(2,4-Dichlorophenyl)methyl]-N-methoxy-1H-indazole-3-carboxamide](/img/structure/B12623871.png)
